Methyl 2-[3-[1-(3-chloro-2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate
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Overview
Description
Methyl 2-[3-[1-(3-chloro-2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate is a complex organic compound that features a pyrazole ring substituted with a chloro-fluorophenyl group and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-[1-(3-chloro-2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloro-fluorophenyl group and the ethylamino group. The final step involves esterification to form the methyl ester.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Chloro-Fluorophenyl Group: This step involves the nucleophilic substitution reaction where the pyrazole ring reacts with a chloro-fluorobenzene derivative.
Addition of Ethylamino Group: The ethylamino group is introduced via a reductive amination reaction using an appropriate aldehyde and a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-[1-(3-chloro-2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-[3-[1-(3-chloro-2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[3-[1-(3-chloro-2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with hydrophobic pockets in proteins, while the ethylamino group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-[1-(3-chlorophenyl)ethylamino]pyrazol-1-yl]acetate
- Methyl 2-[3-[1-(2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate
- Methyl 2-[3-[1-(3-bromophenyl)ethylamino]pyrazol-1-yl]acetate
Uniqueness
Methyl 2-[3-[1-(3-chloro-2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its binding affinity and specificity towards certain biological targets. This dual substitution pattern can also influence the compound’s electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 2-[3-[1-(3-chloro-2-fluorophenyl)ethylamino]pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-9(10-4-3-5-11(15)14(10)16)17-12-6-7-19(18-12)8-13(20)21-2/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXNUVCYRYUIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)NC2=NN(C=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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